molecular formula CH6N2O4S2 B12568305 Methanedisulfonamide CAS No. 183996-57-8

Methanedisulfonamide

Cat. No.: B12568305
CAS No.: 183996-57-8
M. Wt: 174.20 g/mol
InChI Key: GLHHEOGXHDJORJ-UHFFFAOYSA-N
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Description

Methanedisulfonamide, also referred to as methionamide, is a sulfonamide derivative characterized by two sulfonamide (-SO₂NH₂) groups attached to a central methane carbon. Its structure is defined by the formula CH₂(SO₂NH₂)₂. Evidence from recent studies highlights its synthesis via condensation reactions involving methanesulfonyl chloride and amines, though it notably failed to cyclize into barbituric acid analogs under tested conditions . This property distinguishes it from other sulfonamide derivatives that successfully form cyclic structures. This compound’s hydrolysis yields carbon dioxide and quantitative amounts of sulfonamides, with molecular weights and neutral equivalents aligning closely with theoretical values .

Properties

CAS No.

183996-57-8

Molecular Formula

CH6N2O4S2

Molecular Weight

174.20 g/mol

IUPAC Name

methanedisulfonamide

InChI

InChI=1S/CH6N2O4S2/c2-8(4,5)1-9(3,6)7/h1H2,(H2,2,4,5)(H2,3,6,7)

InChI Key

GLHHEOGXHDJORJ-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanedisulfonamide can be synthesized through several methods. One common approach involves the reaction of methane with sulfur trioxide and ammonia, leading to the formation of methanesulfonamide, which can then be further reacted with sulfur trioxide to yield this compound . Another method involves the oxidation of methanesulfonamide using strong oxidizing agents such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods: In industrial settings, this compound is typically produced through the continuous reaction of methane with sulfur trioxide in the presence of a catalyst. This process is followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methanedisulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

Methanedisulfonamide exerts its effects through several mechanisms:

Comparison with Similar Compounds

Methanedisulfonamide vs. Methanesulfonamide Derivatives

  • N,N-Dimethylmethanesulfonamide (CAS 918-05-8): This derivative features dimethylamine substituents on the sulfonamide nitrogen. Unlike this compound, it lacks a second sulfonamide group, resulting in reduced steric hindrance and altered reactivity. It is utilized as a solvent or intermediate in organic synthesis, with distinct safety profiles (e.g., 100% concentration in commercial preparations) .
  • Its molecular formula (C₈H₁₀ClNO₂S) and molar mass (243.7 g/mol) contrast with this compound’s simpler aliphatic structure .

This compound vs. Sulfonylurea Herbicides

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () contain sulfonamide moieties linked to triazine rings and aromatic esters. These act as acetolactate synthase inhibitors in herbicides, a mechanism absent in this compound due to its lack of ester or triazine functional groups .

Complex Methanesulfonamide Derivatives

  • CAS 176447-94-2 (C₁₈H₂₅N₃O₅S₂): A bis-sulfonamide with extended aromatic and ethylamino substituents, used as a drug intermediate (e.g., N-desmethyldofetilide).

Physicochemical and Reactivity Profiles

Compound Molecular Formula Molar Mass (g/mol) Key Reactivity/Applications References
This compound CH₂(SO₂NH₂)₂ 188.22 Hydrolysis to CO₂ and sulfonamides; no cyclization to barbiturates
N,N-Dimethylmethanesulfonamide C₃H₉NO₂S 123.17 High-purity solvent; low acute toxicity
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 243.70 Pharmaceutical intermediate; halogenated aromatic reactivity
Triflusulfuron methyl ester C₁₄H₁₅F₃N₆O₅S 432.36 Herbicidal activity via ALS inhibition

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